Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate involves multi-step chemical reactions. Studies on similar compounds have demonstrated various synthesis strategies, including rhodium-catalyzed reactions, which are crucial for forming specific molecular structures. For example, rhodium-catalyzed acyl-transfer reactions between benzyl ketones and thioesters have been explored for the synthesis of unsymmetric ketones, showcasing the versatility of rhodium catalysts in complex organic synthesis (Arisawa et al., 2012).
Molecular Structure Analysis
The molecular structure of a compound dictates its physical and chemical properties. X-ray crystallography and density functional theory (DFT) calculations are common methods used to determine and analyze the molecular structure. These techniques provide detailed insights into the molecule's geometry, bond lengths, angles, and overall conformation. Studies such as the structural analysis of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole have utilized these methods to elucidate complex molecular structures (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its molecular structure. Reactions such as rhodium-catalyzed cyclization of o-alkynyl phenols and anilines demonstrate the compound's reactivity and potential for forming benzofurans or indoles in one pot with good to excellent yields (Isono & Lautens, 2009). These reactions highlight the compound's versatility in synthetic chemistry.
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior under different conditions. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these properties. Although specific studies on Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate's physical properties were not found, similar compounds have been analyzed to understand their stability and phase transitions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are essential for applications in material science, pharmaceuticals, and other fields. Studies on related compounds, such as the synthesis and properties of Disodium (2-Undecyl-1,3-Dioxane-5,5-Diyl)-Dicarboxylate, provide insights into the behavior of similar chemical structures under various chemical reactions (Xian, 2002).
Scientific Research Applications
Diazoxide in Obesity and Diabetes Treatment : Diazoxide lowers insulin and restores α 3-adrenergic receptor function in diet-induced obesity and diabetes (Surwit et al., 2000).
Gastric Mucosal Enhancement : It enhances gastric mucosal blood flow, which could be beneficial for preventing certain types of ulcers (Kuratani, Kodama, & Yamaguchi, 1994).
Improving Metabolic Rate and Reducing Abdominal Fat : As a beta3-adrenoceptor agonist, it reduces abdominal fat and increases the resting metabolic rate significantly in rats (Ghorbani, Claus, & Himms-Hagen, 1997).
Effects on Bladder Micturition Reflex : This compound acts on the detrusor muscle to increase urine storage in spontaneously hypertensive rats (Leon et al., 2008).
Relaxation of Lower Esophageal Sphincter Muscle : It induces relaxation of the lower esophageal sphincter smooth muscle, which could have implications in gastroesophageal reflux disease management (Sarma et al., 2003).
Effect on Internal Anal Sphincter Muscle : The compound causes potent relaxation of the internal anal sphincter smooth muscle, partly through nitric oxide release (Banwait & Rattan, 2003).
Future Directions
properties
IUPAC Name |
disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBPOHHSBDTJQ-CFOQQKEYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNNa2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041004 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
CAS RN |
138908-40-4 | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-316243 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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